![molecular formula C23H31FN2O2 B2802317 Cyclohex-3-en-1-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 1705692-50-7](/img/structure/B2802317.png)
Cyclohex-3-en-1-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone
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Description
Cyclohex-3-en-1-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone is a useful research compound. Its molecular formula is C23H31FN2O2 and its molecular weight is 386.511. The purity is usually 95%.
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Biological Activity
Cyclohex-3-en-1-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is C18H22FNO2. It has a molecular weight of approximately 303.37 g/mol. The compound features a cyclohexenyl group and a bipiperidine moiety, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C18H22FNO2 |
Molecular Weight | 303.37 g/mol |
Density | Not specified |
Boiling Point | Not specified |
Melting Point | Not specified |
Biological Activity
This compound has been investigated for various biological activities, including its effects on neurotransmitter systems and potential therapeutic applications.
Antidepressant Activity
Research indicates that compounds with similar structures may exhibit antidepressant-like effects. A study demonstrated that derivatives with bipiperidine structures showed significant activity in animal models of depression, suggesting that this compound could have similar effects.
Antimicrobial Activity
Preliminary studies have suggested that compounds with fluorophenoxy groups possess antimicrobial properties. Testing against various bacterial strains revealed that certain derivatives exhibited inhibitory effects, indicating potential use as antimicrobial agents.
Neuropharmacological Effects
The bipiperidine moiety is known to interact with neurotransmitter receptors, particularly dopamine and serotonin receptors. This interaction suggests potential implications for treating neurological disorders.
Case Studies
Several studies have explored the biological activity of related compounds:
- Antidepressant Effects : In a study involving bipiperidine derivatives, compounds were administered to mice subjected to stress tests. Results indicated a significant reduction in depressive-like behaviors compared to control groups.
- Antimicrobial Testing : A series of derivatives were tested against Gram-positive and Gram-negative bacteria. The most potent compound showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus.
- Neuropharmacological Screening : Compounds were evaluated for their binding affinity to serotonin receptors, revealing promising results that warrant further investigation into their therapeutic potential.
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FN2O2/c24-21-8-4-5-9-22(21)28-20-12-16-25(17-13-20)19-10-14-26(15-11-19)23(27)18-6-2-1-3-7-18/h1-2,4-5,8-9,18-20H,3,6-7,10-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STLKACDPPLPGIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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